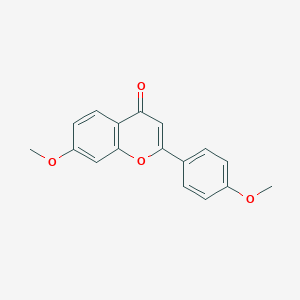

7,4'-二甲氧基黄酮

描述

7,4’-Dimethoxyflavone is a type of flavone, a class of compounds known for their various biological activities . It has the empirical formula C17H14O4 and a molecular weight of 282.29 .

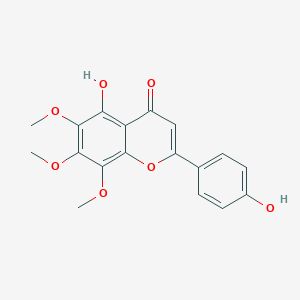

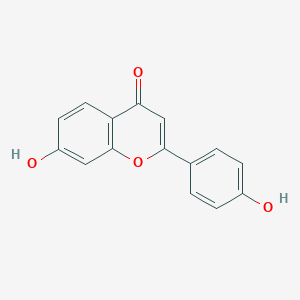

Molecular Structure Analysis

The molecular structure of 7,4’-Dimethoxyflavone is characterized by the presence of two methoxy groups (OCH3) attached to the flavone backbone . The positions of these methoxy substituents in the flavone ring system are important as they affect the compound’s stability and susceptibility to oxidative metabolism .Physical And Chemical Properties Analysis

7,4’-Dimethoxyflavone is a solid compound with a molecular weight of 282.29 . Its SMILES string representation is COc1ccc(cc1)C2=CC(=O)c3ccc(OC)cc3O2 .科学研究应用

细胞毒性和抗真菌活性

- 从7,4'-二甲氧基黄酮合成的黄酮衍生物对各种细胞系表现出细胞毒性,并对白念珠菌表现出抗真菌活性(Yenjai et al., 2009)。

抗炎性能

- 7,4'-二甲氧基黄酮展现出抗炎效果,在某些模型中与阿司匹林相当,并影响前列腺素生物合成(Panthong et al., 1989)。

芳香化酶抑制

- 像7,4'-二甲氧基黄酮这样的甲基化黄酮显示出作为芳香化酶抑制剂的潜力,这在预防和治疗激素依赖性癌症中具有重要意义(Ta & Walle, 2007)。

抗侵袭活性

- 该化合物在某些癌细胞模型中表现出抗侵袭活性,而不具有细胞毒性(Parmar et al., 1994)。

抗糖尿病和降脂作用

- 在糖尿病大鼠模型中,7,4'-二甲氧基黄酮显示出显著的抗糖尿病和降脂作用,表明其在糖尿病治疗开发中具有潜力(Xie, Zhang, & Su, 2019)。

抗菌活性

- 与7,4'-二甲氧基黄酮形成的过渡金属配合物对各种细菌表现出抗菌活性(Wang, Zhang, Feng, & Li, 1992)。

药代动力学和组织分布

- 对小鼠口服7,4'-二甲氧基黄酮后的药代动力学和组织分布进行了研究,以了解其在体内的行为(Bei & An, 2016)。

其他值得注意的研究

- 其他研究探讨了其在抗增殖活动、对免疫系统调节的影响以及作为草本植物中天然产物的潜力中的作用(Yan, Liu, Wang, & Wang, 2017; Liu et al., 2006; González et al., 1989)。

作用机制

Target of Action

7,4’-Dimethoxyflavone (DMF) is a flavonoid compound that has been found to exhibit potent antifungal activity . The primary target of DMF is the drug efflux pumps of the fungus Candida albicans . These pumps play a crucial role in the resistance of the fungus to antifungal drugs .

Mode of Action

DMF interacts with its target by inhibiting the activity of Candida albicans drug efflux pumps . This inhibition disrupts the normal functioning of the pumps, leading to an increase in the intracellular concentration of antifungal drugs, thereby enhancing their efficacy .

Biochemical Pathways

DMF affects several biochemical pathways. It has been found to inhibit both the drug efflux pumps and the antioxidant enzymes . Additionally, it has been reported to affect the biosynthesis of ergosterol, a key component of the fungal cell membrane . The inhibition of these pathways disrupts the normal functioning of the fungus, leading to its death .

Pharmacokinetics

The pharmacokinetics of DMF, including its absorption, distribution, metabolism, and excretion (ADME), have been studied in rats . DMF was found to have low oral bioavailability, ranging from 1 to 4% . After absorption, it was distributed mainly in the liver and kidneys . DMF was metabolized into demethylated, sulfated, and glucuronidated products, and was excreted primarily through urine .

Result of Action

The action of DMF results in significant molecular and cellular effects. It has been found to inhibit the growth of Candida albicans, even at low concentrations . When combined with the antifungal drug miconazole, DMF showed synergistic activity, completely inhibiting the growth of Candida albicans after only 4 hours of incubation .

Action Environment

The action of DMF can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of DMF, which in turn can influence its absorption and distribution . Moreover, the presence of other substances, such as food or other drugs, can affect the metabolism and excretion of DMF .

安全和危害

未来方向

Flavonoids, including 7,4’-Dimethoxyflavone, are gaining attention in the pharmaceutical and healthcare industries due to their wide range of pharmacological effects . Future research could focus on their potential applications in disease management and prevention, as well as their role in the development of new drugs .

属性

IUPAC Name |

7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)16-10-15(18)14-8-7-13(20-2)9-17(14)21-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTXUFBDCDFQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332791 | |

| Record name | 7,4'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,4'-Dimethoxyflavone | |

CAS RN |

20979-50-4 | |

| Record name | 7,4'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

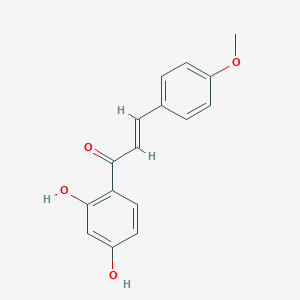

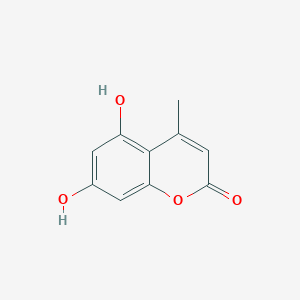

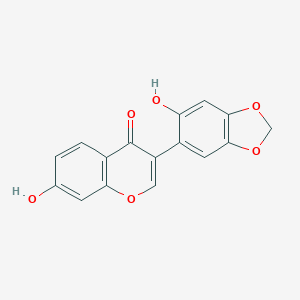

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

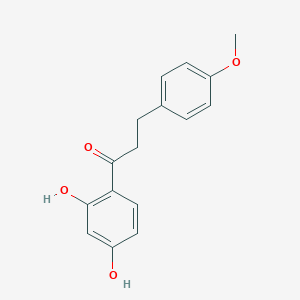

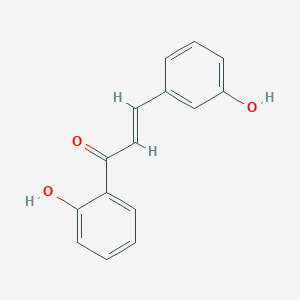

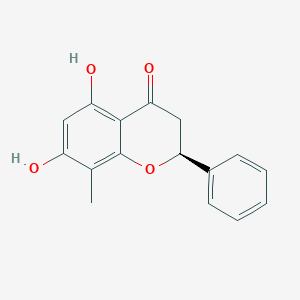

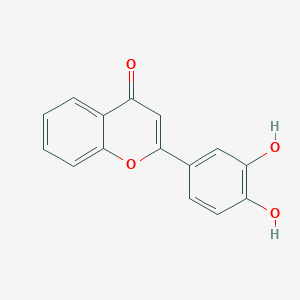

Feasible Synthetic Routes

Q & A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。